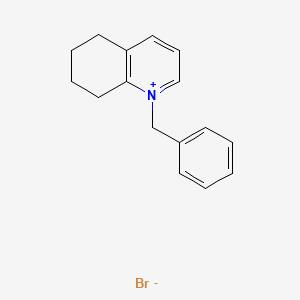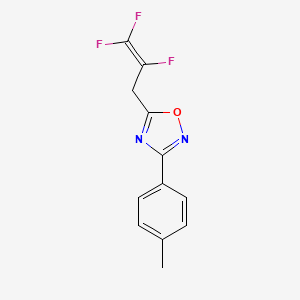
1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)- is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the trifluoromethyl group and the oxadiazole ring imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. For the specific compound , the synthesis might involve the following steps:
Formation of the hydrazide: Reacting 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Reacting the hydrazide with 2,3,3-trifluoroacrylonitrile under acidic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the methyl group to form carboxylic acids.
Reduction: Reduction of the oxadiazole ring to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
科学研究应用
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: As potential herbicides and pesticides.
作用机制
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: The parent compound without the substituted groups.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacking the trifluoromethyl group.
5-(2,3,3-Trifluoro-2-propenyl)-1,2,4-oxadiazole: Lacking the methylphenyl group.
属性
CAS 编号 |
190600-55-6 |
|---|---|
分子式 |
C12H9F3N2O |
分子量 |
254.21 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-5-(2,3,3-trifluoroprop-2-enyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H9F3N2O/c1-7-2-4-8(5-3-7)12-16-10(18-17-12)6-9(13)11(14)15/h2-5H,6H2,1H3 |
InChI 键 |
JAZLLOTUVFZKSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(=C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


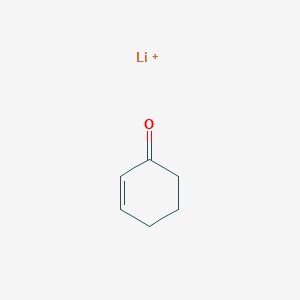
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
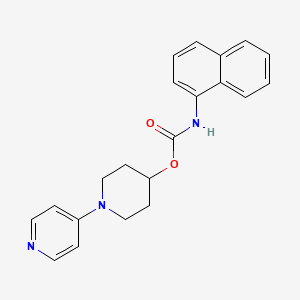
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
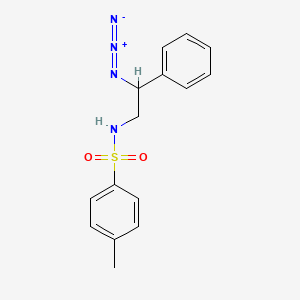
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
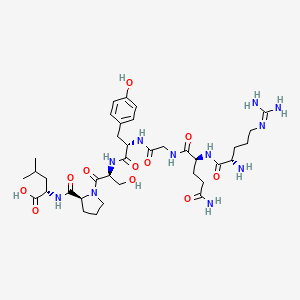
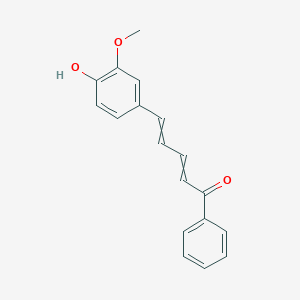
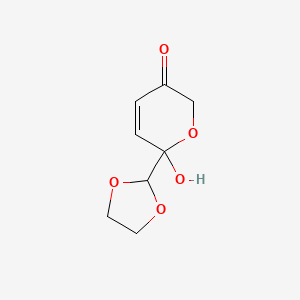
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
